molecular formula C8H10O2 B1667519 1,2-Bis(2-propynyloxy)ethane CAS No. 40842-04-4

1,2-Bis(2-propynyloxy)ethane

Cat. No.: B1667519
CAS No.: 40842-04-4
M. Wt: 138.16 g/mol
InChI Key: RNHWCSPBGKGOLM-UHFFFAOYSA-N
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Description

1,2-Bis(2-propynyloxy)ethane is a homobifunctional polyethylene glycol linker with two propargyl groups. It is commonly used in click chemistry, where the propargyl groups form triazole linkages with azide-bearing compounds or biomolecules via copper-catalyzed reactions . The compound has the molecular formula C₈H₁₀O₂ and a molecular weight of 138.17 g/mol.

Mechanism of Action

Target of Action

1,2-Bis(2-propynyloxy)ethane, also known as Bis-propargyl-PEG1, is a homobifunctional polyethylene glycol (PEG) linker with two propargyl groups . The primary targets of this compound are azide-bearing compounds or biomolecules . The propargyl groups on the compound can form triazole linkages with these targets via a copper-catalyzed Click Chemistry reaction .

Mode of Action

The mode of action of Bis-propargyl-PEG1 involves the formation of triazole linkages with azide-bearing compounds or biomolecules . This is achieved through a copper-catalyzed Click Chemistry reaction . The resulting triazole linkages can serve as stable connections in the creation of larger molecular structures .

Biochemical Pathways

The specific biochemical pathways affected by Bis-propargyl-PEG1 are dependent on the azide-bearing compounds or biomolecules it interacts with . As a linker molecule, Bis-propargyl-PEG1 can influence a wide range of biochemical pathways depending on the specific context of its use .

Pharmacokinetics

As a peg linker, it is likely to have good solubility and stability .

Result of Action

The result of Bis-propargyl-PEG1’s action is the formation of stable triazole linkages with azide-bearing compounds or biomolecules . This can facilitate the creation of larger molecular structures, potentially enabling the development of new materials and bioconjugation reactions .

Action Environment

The action of Bis-propargyl-PEG1 is influenced by environmental factors such as the presence of copper catalysts and azide-bearing compounds or biomolecules . The efficacy and stability of the compound can also be affected by factors such as temperature and pH .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Bis(2-propynyloxy)ethane can be synthesized through the reaction of ethylene glycol with propargyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(2-propynyloxy)ethane primarily undergoes click chemistry reactions, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction forms stable triazole linkages, which are useful in various chemical and biological applications.

Common Reagents and Conditions

    Reagents: Azide-bearing compounds, copper(I) catalysts, and reducing agents such as sodium ascorbate.

    Conditions: The reaction is typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

Major Products

The major products formed from the reaction of this compound with azides are triazole-linked compounds. These products are highly stable and can be used in various applications, including drug development and materials science.

Scientific Research Applications

1,2-Bis(2-propynyloxy)ethane has a wide range of applications in scientific research:

    Chemistry: Used as a linker in the synthesis of complex molecules and polymers.

    Biology: Employed in bioconjugation techniques to attach biomolecules such as proteins and nucleic acids.

    Medicine: Utilized in drug delivery systems and the development of therapeutic agents.

    Industry: Applied in the production of advanced materials, including hydrogels and nanomaterials

Comparison with Similar Compounds

Similar Compounds

    1,2-Bis(2-propynyloxy)propane: Similar structure but with a propane backbone instead of ethane.

    1,2-Bis(2-propynyloxy)butane: Similar structure but with a butane backbone.

    1,2-Bis(2-propynyloxy)hexane: Similar structure but with a hexane backbone

Uniqueness

1,2-Bis(2-propynyloxy)ethane is unique due to its ethane backbone, which provides a balance between flexibility and stability. This makes it particularly useful in applications requiring precise molecular spacing and stability, such as in the synthesis of polymers and bioconjugates.

Properties

IUPAC Name

3-(2-prop-2-ynoxyethoxy)prop-1-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2/c1-3-5-9-7-8-10-6-4-2/h1-2H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNHWCSPBGKGOLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCOCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

124238-56-8
Record name Poly(oxy-1,2-ethanediyl), α-2-propyn-1-yl-ω-(2-propyn-1-yloxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=124238-56-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID501174405
Record name Poly(oxy-1,2-ethanediyl), α-2-propyn-1-yl-ω-(2-propyn-1-yloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501174405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124238-56-8, 40842-04-4
Record name Poly(oxy-1,2-ethanediyl), α-2-propyn-1-yl-ω-(2-propyn-1-yloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501174405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethylene Glycol 1,2-Bis(2-propynyl) Ether
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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